1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
Overview
Description
1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one, also known as AHT, is an organic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. AHT is a heterocyclic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. AHT is a stable compound that has been used in a variety of laboratory experiments, including those involving the study of protein-ligand interactions, drug design, and drug delivery.
Scientific Research Applications
Novel Synthesis Methods
The chemical compound has been utilized in the development of novel synthesis methods for heterocyclic compounds. For example, Latthe et al. (2007) described a one-pot reaction for synthesizing N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol-4-yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, demonstrating a mild and convergent 1,3-dipolar cycloaddition reaction yielding good yields of the products (Latthe, Sunagar, & Badami, 2007).
Spectroscopic Characterization and Structural Analysis
Research efforts have also focused on the spectroscopic characterization and structural analysis of related compounds. Abdel-Wahab et al. (2023) synthesized and characterized (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, confirming the structure using nuclear magnetic resonance spectroscopy and single crystal X-ray analysis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
Chemoenzymatic Synthesis and Biological Evaluation
Borowiecki et al. (2013) demonstrated the chemoenzymatic synthesis of enantiomerically enriched ionic liquids using a compound structurally similar to the one of interest, highlighting its potential in creating optically active materials with applications in various biological evaluations (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing and evaluating the antimicrobial and antifungal activities of compounds incorporating the 1,2,3-triazole moiety. Nagamani et al. (2018) synthesized novel compounds demonstrating antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Advanced Materials and Molecular Docking Studies
Govindhan et al. (2017) synthesized and characterized a related compound, conducting Hirshfeld surface analysis, cytotoxic studies, and docking studies to explore its potential in material science and biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHQAVFPRZLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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